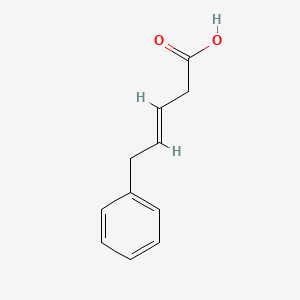

(E)-5-phenylpent-3-enoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(E)-5-phenylpent-3-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c12-11(13)9-5-4-8-10-6-2-1-3-7-10/h1-7H,8-9H2,(H,12,13)/b5-4+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWWLQJZGLBUHNN-SNAWJCMRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC=CCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C/C=C/CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

General Context of Alpha,beta Unsaturated Carboxylic Acids in Organic Synthesis and Medicinal Chemistry

Alpha,beta-unsaturated carboxylic acids are a class of organic compounds characterized by a carbon-carbon double bond conjugated to a carboxylic acid functional group. wikipedia.org This structural motif is prevalent in numerous biologically active natural products and medicines, establishing these acids as crucial substructures in medicinal chemistry. chemistryviews.org Their utility extends significantly into organic synthesis, where they serve as versatile building blocks for creating more complex molecules. chemistryviews.org

The reactivity of α,β-unsaturated carbonyl compounds, including carboxylic acids, makes them susceptible to various chemical transformations. wikipedia.org They can undergo reactions like conjugate additions, where nucleophiles attack the β-carbon, a reactivity pattern known as vinylogous. wikipedia.org This reactivity is harnessed in numerous synthetic applications. For instance, these compounds are precursors in polymerization reactions, leading to the formation of materials like polyacrylates. wikipedia.org They are also key intermediates in the synthesis of diverse organic compounds, including pharmaceuticals and agrochemicals. google.comnih.gov Researchers have developed numerous methods for their synthesis, such as the Wittig or Horner–Wadsworth–Emmons reactions and newer, more efficient copper-catalyzed carboxylations, highlighting their importance in the field. chemistryviews.org Furthermore, decarboxylative reactions of α,β-unsaturated carboxylic acids provide efficient pathways for introducing various functional groups into alkenes. acs.orgnih.gov

Structural Features and Stereochemical Significance of E 5 Phenylpent 3 Enoic Acid

Diverse Synthetic Pathways and Reaction Conditions

The synthesis of this compound can be approached through several strategic disconnections, leading to a number of viable laboratory protocols. The choice of method often depends on the availability of starting materials, desired scale, and required stereochemical purity.

Alkene Hydroboration-Oxidation Strategies

Hydroboration-oxidation offers a powerful two-step route to carboxylic acids from terminal alkynes. This method proceeds with high regioselectivity and stereoselectivity.

The synthesis commences with the syn-hydroboration of a terminal alkyne, such as 5-phenyl-1-pentyne (B154860), using a borane (B79455) reagent. While various boranes can be used, the reaction with pinacolborane (HBpin) is often favored for producing stable, easy-to-handle alkenylboronic acid pinacol (B44631) esters. grafiati.com The reaction is typically catalyzed by transition metals or boranes like 9-Borabicyclo[3.3.1]nonane (9-BBN) to ensure high conversion and selectivity for the (E)-alkenylborane intermediate. grafiati.combeilstein-journals.org

The second step involves the carboxylation of the resulting (E)-alkenylboronic ester. This transformation can be achieved by reacting the intermediate with carbon dioxide (CO₂) in the presence of a suitable transition metal catalyst. Rhodium(I) and Copper(I) complexes have proven effective for this purpose. beilstein-journals.orgpku.edu.cnorganic-chemistry.org For instance, a rhodium(I) catalyst, such as [Rh(OH)(cod)]₂, can facilitate the carboxylation of alkenylboronic esters under a CO₂ atmosphere, yielding the corresponding α,β-unsaturated carboxylic acid. beilstein-journals.orgorganic-chemistry.org It is important to note that this sequence applied to 5-phenyl-1-pentyne would yield the conjugated isomer, (E)-5-phenylpent-2-enoic acid, which could potentially be isomerized to the desired β,γ-unsaturated product in a subsequent step.

Table 1: Representative Conditions for Hydroboration-Carboxylation Sequence

| Step | Reagents and Conditions | Intermediate/Product | Key Features |

|---|---|---|---|

| 1. Hydroboration | Alkyne (e.g., 5-phenyl-1-pentyne), Pinacolborane (HBpin), 9-BBN (cat.), THF, 65°C | (E)-alkenylboronic acid pinacol ester | High (E)-stereoselectivity; syn-addition of H and B across the alkyne. grafiati.com |

| 2. Carboxylation | Alkenylboronic ester, CO₂ (1 atm), [RhCl(nbd)]₂ (cat.), dppp (B1165662) (ligand), CsF, Dioxane, 60°C | α,β-Unsaturated Carboxylic Acid | Catalytic conversion of C-B bond to C-COOH. beilstein-journals.orgorganic-chemistry.org |

Wittig Reaction Approaches for Alkene Formation and Subsequent Derivatization

The Wittig reaction and its variants are cornerstone methods for alkene synthesis. The Horner-Wadsworth-Emmons (HWE) reaction, in particular, is renowned for its high (E)-selectivity when forming α,β-unsaturated esters. pku.edu.cnorganic-chemistry.org

This approach involves the reaction of an aldehyde with a stabilized phosphonate (B1237965) ylide. To synthesize this compound, the logical precursors are 3-phenylpropanal (B7769412) (hydrocinnamaldehyde) and a phosphonate reagent such as triethyl phosphonoacetate. The phosphonate is first deprotonated with a suitable base (e.g., NaH, NaOMe) to generate the nucleophilic phosphonate carbanion. organic-chemistry.org This anion then reacts with 3-phenylpropanal. The reaction mechanism favors a transition state that leads to the thermodynamically more stable (E)-alkene. acs.org The initial product is an (E)-α,β-unsaturated ester, which upon aqueous workup and hydrolysis of the ester group, yields the target this compound. The water-soluble phosphate (B84403) byproduct is easily removed, simplifying purification. organic-chemistry.org

Table 2: Horner-Wadsworth-Emmons Synthesis Scheme

| Step | Starting Materials | Reagents | Product | Typical Yield |

|---|---|---|---|---|

| 1. Ylide Formation & Olefination | 3-Phenylpropanal, Triethyl phosphonoacetate | 1. NaH, THF; 2. Aldehyde addition | Ethyl (E)-5-phenylpent-3-enoate | Good to Excellent |

| 2. Hydrolysis | Ethyl (E)-5-phenylpent-3-enoate | 1. NaOH (aq), EtOH; 2. H₃O⁺ | This compound | High |

Condensation Reactions Utilizing Malonic Acid and Aldehydes

The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction. sigmaaldrich.comwikipedia.org The Doebner modification of this reaction, which employs malonic acid in the presence of a basic catalyst like pyridine (B92270) and often a co-catalyst like piperidine, is particularly useful for synthesizing unsaturated carboxylic acids. wikipedia.orgorganic-chemistry.org

For the synthesis of this compound, a β,γ-unsaturated acid, the reaction is performed between 3-phenylpropanal and malonic acid. researchgate.net The reaction proceeds via the formation of a vinylogous intermediate which, upon heating in pyridine, undergoes a concerted decarboxylation and elimination to furnish the desired product. organic-chemistry.org This method is advantageous as it directly produces the carboxylic acid functional group and can provide good control over the (E)-geometry of the double bond. The choice of starting aldehyde is crucial; using cinnamaldehyde, for instance, would lead to a more extended conjugated system, α,β,γ,δ-unsaturated carbonyl compounds, rather than the target β,γ-unsaturated acid. google.com

Grignard Reagent-Based Synthesis Protocols

Grignard reagents are among the most fundamental organometallic nucleophiles in organic synthesis. Their reaction with carbon dioxide provides a classic and direct route to carboxylic acids. pressbooks.pub

To prepare this compound, a suitable allylic Grignard reagent is required. This can be synthesized from an allylic halide, such as (E)-1-bromo-4-phenylbut-2-ene, by reacting it with magnesium metal in an anhydrous ether solvent like diethyl ether or THF. orgsyn.org The resulting organomagnesium compound, (E)-4-phenylbut-2-en-1-ylmagnesium bromide, is a potent nucleophile. This Grignard reagent is then added to an excess of solid carbon dioxide (dry ice), which acts as the electrophile. pressbooks.pub An acidic workup subsequently protonates the intermediate magnesium carboxylate salt to afford the final this compound. Care must be taken to use anhydrous conditions until the final quenching step to prevent the Grignard reagent from being destroyed by proton sources. organic-chemistry.org

Oxidative Rearrangement Methods for Related Unsaturated Carboxylic Acids

Sigmatropic rearrangements represent an elegant and powerful class of reactions for reorganizing molecular skeletons. While less common for the direct synthesis of this specific target, these methods offer advanced strategic possibilities. A plausible, though indirect, approach involves a tcichemicals.comnrochemistry.com-sigmatropic rearrangement. rsc.orgacs.org

This strategy could begin with cinnamyl alcohol. The alcohol can be converted into a precursor for a tcichemicals.comnrochemistry.com-sigmatropic rearrangement, such as an allylic sulfoxide (B87167) or a tertiary allylic amine oxide. For example, oxidation of a γ-chloroallyl sulfide (B99878) with an oxidant like m-chloroperbenzoic acid (m-CPBA) can generate an S-oxide that rapidly undergoes a tcichemicals.comnrochemistry.com-sigmatropic shift. rsc.org This rearrangement would form a new carbon-carbon bond and reposition the functional groups, leading to a labile intermediate that could be converted to an unsaturated aldehyde. Subsequent oxidation of the aldehyde would then yield the desired carboxylic acid. While synthetically complex, this pathway highlights how pericyclic reactions can be employed to construct challenging unsaturated systems. acs.orgnih.gov

Stereocontrol and Enantioselective Synthesis Considerations

Controlling stereochemistry is a central theme in modern organic synthesis. For a molecule like this compound, which contains a prochiral center at the α-carbon, developing enantioselective methodologies is a significant objective.

Research has focused on the asymmetric functionalization of β,γ-unsaturated acids. One notable approach involves the direct enantioselective alkylation at the α-position. This has been achieved using chiral lithium amides as traceless auxiliaries, which can effectively control the facial selectivity of an incoming electrophile, leading to high enantiomeric excess in the final product.

Furthermore, the inherent structure of this compound makes it an excellent substrate for studying stereoselective cyclization reactions. For example, asymmetric aerobic lactonization has been accomplished using chiral selenium-π-acid catalysts under photoredox conditions. organic-chemistry.org These reactions proceed through a chiral seleniranium intermediate, which directs the intramolecular attack of the carboxylate group to form a lactone with significant enantiomeric induction. organic-chemistry.org Such studies not only provide access to chiral derivatives but also contribute to a deeper understanding of catalyst-substrate interactions in asymmetric transformations. grafiati.com

Methods for E/Z Isomerism Control During Synthesis

The stereochemical configuration of the carbon-carbon double bond in 5-phenylpent-3-enoic acid is a critical factor that influences its chemical reactivity and biological activity. Consequently, the development of synthetic methods that allow for precise control over E/Z isomerism is of significant interest.

One strategy to achieve stereoselectivity is through photocatalytic E → Z isomerization. acs.org This method is inspired by the natural process of vision and can be applied to polarized alkenes. acs.org The efficiency of this catalysis is linked to the polarized nature of the alkene, where the presence of electron-withdrawing groups facilitates the necessary intersystem crossing. acs.org Conformational analysis of the E- and Z-isomers has shown that the torsional preorganization of the aryl-alkene bond significantly impacts the composition of the photostationary state. acs.org

Another approach involves the Wittig reaction, a widely used method for forming alkenes. A scalable synthesis using the Wittig reaction has been reported for related compounds like (E)-3-phenylpent-2-enoic acid. vulcanchem.com By carefully selecting the appropriate phosphorus ylide and reaction conditions, it is possible to favor the formation of the E-isomer.

Furthermore, cross-coupling reactions, such as the Suzuki-Miyaura coupling, offer a pathway to synthesize this compound with control over the double bond geometry. evitachem.com This palladium-catalyzed reaction couples an organoboron compound with a halide, and the stereochemistry of the resulting alkene can often be controlled by the starting materials and reaction conditions. evitachem.com

Asymmetric Induction in Catalytic Processes

The synthesis of enantiomerically enriched this compound and its derivatives is crucial for applications in medicinal chemistry and materials science. evitachem.com Asymmetric catalysis provides an efficient route to introduce chirality.

Chiral selenium-π-acid catalysts have been effectively used in the enantioselective aerobic intramolecular lactonization of 5-phenylpent-3-enoic acid. mdpi.commdpi.com These reactions, often conducted under visible light irradiation, can produce enantioenriched γ-butenolides. lookchem.com The design of these catalysts, frequently derived from commercially available non-racemic alcohols like (–)-menthol, (–)-8-phenylmenthol, and (R)-BINOL, is critical for achieving high levels of stereoinduction. mdpi.commdpi.com For instance, the use of a C2-symmetric catalyst in the presence of a photoredox catalyst like 2,4,6-tris(4-anisyl)pyrylium tetrafluoroborate (B81430) (TAPT) under an air atmosphere and light irradiation has been investigated for the asymmetric lactonization of 5-phenylpent-3-enoic acid. mdpi.com

A ternary multicatalysis system, combining a selenium catalyst, a sulfur co-catalyst, and a photoredox catalyst, has been developed for the photoaerobic asymmetric lactonization of alkenoic acids, including 5-phenylpent-3-enoic acid. acs.org This system has demonstrated high enantiomeric ratios, for example, achieving an 80:20 er for the resulting (S)-butenolide when using 2,4,6-tris(p-anisyl)pyrylium tetrafluoroborate (TAPT) as the photoredox catalyst. acs.org This method has been successfully applied to a range of alkenoic acids, yielding high enantiomeric ratios. acs.org

The following table summarizes the results of screening different photoredox catalysts for the asymmetric lactonization of 5-phenylpent-3-enoic acid. acs.org

| Entry | Photocatalyst | Yield (%) | er (%) |

| 1 | Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ | 42 | 80:20 |

| 2 | TAPT | 60 | 80:20 |

| 3 | DMTA | 55 | 79:21 |

| 4 | Mes-Acr-Me⁺ ClO₄⁻ | 45 | 79:21 |

Reaction conditions: 5a (0.5 mmol), photocat. (10 mol%), Se-cat. 1a (10 mol%), MeCN (0.1 M), air, 465 nm, 18 °C, 24 h. acs.org

Scalable Production Methods and Industrial Relevance

The transition from laboratory-scale synthesis to industrial production of this compound requires robust and efficient methods that are both cost-effective and environmentally conscious.

Optimizing reaction parameters is essential for maximizing yield and purity in large-scale synthesis. evitachem.com For catalytic reactions, factorial design experiments can be employed to systematically investigate the influence of factors such as temperature, pressure, catalyst loading, and reaction time. rsc.org For instance, in the synthesis of related compounds, continuous flow reactors have been utilized to ensure consistent product quality and facilitate scalable production. evitachem.com The use of such systems allows for precise control over reaction conditions, leading to improved yields and purity. soton.ac.uk

The following table presents data on the optimization of catalyst loading for a related reaction, demonstrating the impact of this parameter on reaction yield.

| Entry | Catalyst Loading (mol%) | Yield (%) |

| 1 | 2.5 | 75 |

| 2 | 5 | 88 |

| 3 | 10 | 92 |

| 4 | 15 | 92 |

Catalysts are fundamental to the industrial production of this compound, enabling reactions to proceed under milder conditions with higher efficiency and selectivity. evitachem.com In large-scale operations, the choice of catalyst is dictated by factors such as activity, stability, cost, and ease of separation and recycling.

Homogeneous palladium catalysis has been optimized for atom-economical syntheses of bioactive molecules, achieving high yields in reactions like cycloisomerization. For large-scale applications, catalyst recycling is a key consideration to reduce costs. Methods such as filtration or extraction can be employed to recover and reuse palladium catalysts.

The development of polymer-assisted grinding (POLAG) for reactions like the aerobic oxidative Heck coupling demonstrates an innovative approach to catalysis that can be relevant for industrial processes. rsc.org This mechanochemical method can enhance reaction efficiency and selectivity. rsc.org The use of additives like cyclodextrins in such systems can further improve performance by facilitating regioselectivity. rsc.org

The following table illustrates the effect of different catalysts on the yield of a representative reaction.

| Entry | Catalyst | Yield (%) |

| 1 | Pd(OAc)₂ | 78 |

| 2 | PdCl₂ | 72 |

| 3 | Pd(TFA)₂ | 92 |

| 4 | Pd/C | 65 |

Comprehensive Analysis of Chemical Reactivity and Transformations of E 5 Phenylpent 3 Enoic Acid

Reactions Involving the Carboxylic Acid Functional Group

The carboxyl moiety (-COOH) is a primary site for various chemical modifications, including conversion to esters, removal via decarboxylation, and reduction to the corresponding alcohol.

The carboxylic acid group of (E)-5-phenylpent-3-enoic acid can readily undergo esterification by reacting with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. This reaction is an equilibrium process where the formation of the ester is favored by removing water as it is formed.

The general reaction is as follows: C₆H₅CH₂CH=CHCH₂COOH + R-OH ⇌ C₆H₅CH₂CH=CHCH₂COOR + H₂O

The synthetic utility of these esterification reactions is significant. The resulting esters, such as methyl (E)-5-phenylpent-3-enoate or ethyl (E)-5-phenylpent-3-enoate, can serve as valuable intermediates in the synthesis of more complex molecules. Furthermore, esters derived from unsaturated carboxylic acids are often used in the fragrance and flavor industries.

Decarboxylation, the removal of the carboxyl group as carbon dioxide (CO₂), can be a challenging transformation for simple carboxylic acids. However, specific methods can facilitate this process. Oxidative decarboxylation is a viable pathway for converting carboxylic acids into alkenes. scielo.org.bo For instance, treatment with reagents like lead tetraacetate, especially with catalytic amounts of copper(II) acetate, can induce decarboxylation and lead to the formation of an alkene, although mixtures of products can result. scielo.org.bo

For this compound, such a reaction would be expected to yield a phenyl-substituted butene. The reaction proceeds through a radical mechanism, and the stability of the intermediate radical influences the final product distribution.

The reduction of a carboxylic acid to a primary alcohol is a fundamental transformation in organic synthesis. researchgate.net A key challenge in the case of this compound is the selective reduction of the carboxyl group without affecting the carbon-carbon double bond.

Strong reducing agents like lithium aluminum hydride (LiAlH₄) would typically reduce both the carboxylic acid and the alkene. However, modern catalytic methods allow for high selectivity. Catalytic hydrosilylation using earth-abundant metal catalysts, such as manganese complexes like [MnBr(CO)₅] with a silane (B1218182) reducing agent (e.g., phenylsilane), has proven effective for the selective reduction of carboxylic acids, leaving double bonds intact. nih.gov This method provides a mild and efficient route to synthesize the corresponding unsaturated alcohol, (E)-5-phenylpent-3-en-1-ol. nih.gov Other catalytic systems based on ruthenium or titanium have also been developed for this purpose. organic-chemistry.orgillinois.edu

Table 1: Summary of Reactions at the Carboxylic Acid Group

| Reaction | Reagents/Catalyst | Product |

|---|---|---|

| Esterification | Alcohol (R-OH), Acid Catalyst (e.g., H₂SO₄) | (E)-5-phenylpent-3-enoate ester |

| Decarboxylation | Lead tetraacetate, Cu(OAc)₂ | Phenyl-substituted butenes |

| Selective Reduction | [MnBr(CO)₅], Phenylsilane (PhSiH₃) | (E)-5-phenylpent-3-en-1-ol |

Reactions at the Carbon-Carbon Double Bond

The alkene functional group is susceptible to addition reactions, most notably hydrogenation, which converts the unsaturated compound into its saturated analog.

The carbon-carbon double bond in this compound can be readily reduced to a single bond through catalytic hydrogenation. This reaction involves the addition of molecular hydrogen (H₂) across the double bond in the presence of a metal catalyst, yielding the saturated analog, 5-phenylpentanoic acid. libretexts.org This transformation is thermodynamically favorable as it results in a more stable, lower-energy product. libretexts.org

A variety of heterogeneous catalysts are effective for this purpose. These catalysts are typically finely divided metals supported on a high-surface-area material like activated carbon. masterorganicchemistry.com

Table 2: Common Catalysts for Hydrogenation of Alkenes

| Catalyst | Support | Common Solvents | Notes |

|---|---|---|---|

| Palladium (Pd) | Activated Carbon (C) | Ethanol, Acetic Acid | Most common and versatile catalyst. masterorganicchemistry.com |

| Platinum (Pt) | as PtO₂ (Adams' catalyst) | Ethanol, Acetic Acid | Highly active; reduces Pt(IV) to Pt metal in situ. libretexts.org |

| Nickel (Ni) | as Raney Nickel | Ethanol | Prepared from a Ni-Al alloy; effective but can require higher pressures/temperatures. libretexts.org |

The mechanism of heterogeneous catalytic hydrogenation is a multi-step process that occurs on the surface of the metal catalyst. libretexts.org While the exact mechanism can be complex, a generally accepted model for a palladium-catalyzed reaction involves the following key steps: libretexts.orgmasterorganicchemistry.com

Adsorption: Both the alkene (this compound) and molecular hydrogen are adsorbed onto the active sites of the palladium surface. The π-bond of the alkene interacts with the metal, and the H-H bond of the hydrogen is weakened and cleaved to form adsorbed hydrogen atoms.

Hydrogen Atom Transfer (Stepwise): One of the adsorbed hydrogen atoms is transferred from the metal surface to one of the carbon atoms of the double bond. This forms a half-hydrogenated intermediate that remains bonded to the catalyst surface.

Second Hydrogen Atom Transfer: A second hydrogen atom is transferred to the other carbon atom of the original double bond.

Desorption: The resulting saturated molecule, 5-phenylpentanoic acid, is more weakly adsorbed to the catalyst surface and subsequently desorbs, freeing the active site for another catalytic cycle. libretexts.org

This mechanism explains the observed syn-stereoselectivity of the reaction, where both hydrogen atoms are typically added to the same face of the double bond, as the alkene is adsorbed on one side against the catalyst surface. libretexts.orgmasterorganicchemistry.com

Nucleophilic Additions: Michael Acceptor Behavior

This compound, a β,γ-unsaturated carboxylic acid, is not a direct Michael acceptor. The electrophilic character required for a Michael addition is present in α,β-unsaturated carbonyl compounds, where the β-carbon is activated by conjugation with the carbonyl group. However, under basic conditions, this compound can undergo a facile isomerization to its more thermodynamically stable conjugated α,β-unsaturated isomer, (E)-5-phenylpent-2-enoic acid. This isomerization is a key step that precedes the nucleophilic attack.

The mechanism involves the deprotonation of the carboxylic acid by a base, followed by the abstraction of a proton from the α-carbon to form an enolate intermediate. This enolate is in equilibrium with its corresponding α,β-unsaturated carboxylate. Protonation of this intermediate then yields the conjugated acid, which can readily act as a Michael acceptor.

Once the α,β-unsaturated isomer is formed, it can react with a variety of soft nucleophiles in a conjugate or 1,4-addition fashion. The nucleophile attacks the electrophilic β-carbon, leading to the formation of a new carbon-nucleophile bond and an enolate intermediate, which is subsequently protonated to yield the final adduct.

Common nucleophiles (Michael donors) for this type of reaction include:

Enolates derived from ketones, esters, and malonates.

Organocuprates (Gilman reagents).

Amines.

Thiols.

Cyanides.

Oxidative Transformations of the Alkene Moiety

The alkene functional group in this compound is susceptible to various oxidative transformations, offering pathways to a range of functionalized products. These reactions can target the double bond to introduce oxygen-containing functional groups or lead to cleavage of the carbon-carbon double bond.

Epoxidation: The double bond can be converted to an epoxide using peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA). This reaction proceeds via the concerted transfer of an oxygen atom from the peroxy acid to the alkene, resulting in a three-membered oxirane ring. The resulting epoxide is a versatile intermediate for further transformations.

Oxidative Cyclization: A significant oxidative transformation for β,γ-unsaturated carboxylic acids is their cyclization to form lactones, specifically furan-2-ones (butenolides). This can be achieved using hypervalent iodine reagents, such as phenyliodine(III) diacetate (PIDA) in the presence of a triflate source. The reaction is believed to proceed through the formation of a cyclic iodonium (B1229267) intermediate from the attack of the electrophilic iodine reagent on the alkene. The nearby carboxylic acid group then acts as an intramolecular nucleophile, attacking the intermediate to close the ring and form the furanone product after elimination. thieme-connect.de

Oxidative Cleavage: The double bond can be cleaved under more vigorous oxidative conditions. Reagents like ozone (O₃), followed by a reductive or oxidative workup, or strong oxidants like potassium permanganate (B83412) (KMnO₄) can break the C=C bond. Depending on the workup conditions, this cleavage can yield aldehydes, ketones, or carboxylic acids. For this compound, oxidative cleavage would break the molecule into two smaller fragments, a reaction that can be synthetically useful for producing dicarboxylic acids or aldehyde-acids.

Intramolecular Cyclization Reactions: Focus on Lactonization

Mechanistic Investigations of Lactonization Processes

The intramolecular cyclization of this compound to form a lactone is a key reaction, typically yielding a five-membered γ-lactone. The mechanism of this transformation is highly dependent on the reagents and conditions employed, with the most common pathways involving electrophile-induced cyclization.

Halolactonization: This is a well-established method for lactone synthesis from unsaturated carboxylic acids. In the case of iodolactonization, an iodine source (e.g., I₂ in the presence of a mild base like sodium bicarbonate) is used. The mechanism involves several key steps:

Deprotonation: The mild base deprotonates the carboxylic acid to form the more nucleophilic carboxylate anion.

Halonium Ion Formation: The alkene moiety of the carboxylate attacks the electrophilic iodine (I₂), forming a cyclic iodonium ion intermediate and releasing an iodide ion.

Intramolecular Attack: The tethered carboxylate anion acts as an internal nucleophile, attacking one of the carbons of the iodonium ion bridge. This attack follows Baldwin's rules, favoring a 5-exo-tet cyclization pathway.

Lactone Formation: The nucleophilic attack opens the three-membered iodonium ring to form the stable five-membered γ-lactone ring, with an iodine atom attached to the adjacent carbon.

A similar mechanism operates for bromolactonization using a bromine source. The resulting halomethyl-substituted lactone is a valuable synthetic intermediate.

Acid-Catalyzed Lactonization: In the presence of a strong acid, the lactonization can proceed through a different mechanistic pathway.

Protonation: The acid catalyst protonates the carbon-carbon double bond. According to Markovnikov's rule, the proton adds to the carbon that results in the more stable carbocation. For this compound, protonation at C4 would yield a secondary carbocation at C3, which is stabilized by the adjacent phenyl group.

Nucleophilic Attack: The oxygen of the carboxylic acid group acts as an intramolecular nucleophile, attacking the carbocationic center.

Deprotonation: A final deprotonation step regenerates the acid catalyst and yields the γ-lactone product.

Catalytic Enantioselective Lactonization of Beta,Gamma-Unsaturated Carboxylic Acids

The catalytic enantioselective lactonization of β,γ-unsaturated carboxylic acids represents a sophisticated method for producing chiral lactones, which are important structural motifs in many natural products and pharmaceuticals. Chiral selenium-π-acid catalysis has emerged as a powerful tool for this transformation. thieme-connect.de

In this approach, a chiral electrophilic selenium catalyst is used to activate the alkene, initiating the cyclization process. The catalyst, often rendered chiral by a rigid molecular scaffold (such as an indanol), creates a chiral environment around the reactive center. The reaction typically involves an achiral selenium source (like N-phenylselenophthalimide) and a chiral Lewis base or bifunctional organocatalyst. acs.orgacs.org

The proposed catalytic cycle involves the following key features:

Catalyst Activation: The chiral catalyst interacts with an electrophilic selenium reagent and the substrate.

Enantiofacial Discrimination: The chiral catalyst complex preferentially associates with one of the two faces of the alkene double bond.

Seleniranium Ion Formation: This association leads to the formation of a chiral, non-racemic seleniranium ion intermediate.

Intramolecular Cyclization: The carboxylic acid group attacks the seleniranium ion in an intramolecular fashion, leading to the formation of the lactone ring. The stereochemistry of the newly formed chiral centers is dictated by the facial selectivity of the initial attack and the geometry of the subsequent ring closure.

The specificity of these catalysts is remarkable. For instance, catalysts based on a rigid indanol scaffold have been shown to convert a variety of β,γ-unsaturated carboxylic acids into enantioenriched γ-butenolides with high enantioselectivity (up to 97% ee). The electronic properties of substituents on the substrate can influence both the reaction rate and the level of enantioselectivity, with electron-deficient aromatic substrates often yielding excellent results.

| Substrate (R-group) | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee %) |

| Phenyl | 5 | 99 | 80 |

| 4-Fluorophenyl | 5 | 99 | 87 |

| 4-Chlorophenyl | 5 | 99 | 87 |

| 4-Bromophenyl | 5 | 99 | 86 |

| 2-Chlorophenyl | 5 | 99 | 90 |

| 4-Biphenyl | 5 | 99 | 74 |

| This table presents data on the enantioselective oxidative cyclization of various β,γ-unsaturated carboxylic acids using a chiral selenium catalyst. |

Photochemical methods offer an alternative pathway for lactonization, utilizing light energy to drive the reaction, often under mild conditions. The use of photo-Lewis acid catalysts in these transformations allows for control over the reactivity and selectivity of the cyclization. More recently, ternary catalyst systems combining photoredox catalysis with chiral selenium-π-acids have been developed for the asymmetric lactonization of enoic acids. uni-regensburg.de

This advanced catalytic system typically involves three components:

A photocatalyst (e.g., an acridinium (B8443388) salt) that absorbs visible light.

A chiral selenium-π-acid catalyst that binds to the alkene.

A co-catalyst (e.g., a disulfide) that facilitates the catalytic cycle.

The mechanism is initiated by the excitation of the photocatalyst by visible light. The excited photocatalyst then engages in a series of electron transfer events that ultimately lead to the oxidation of the selenium catalyst, which activates the substrate's double bond towards nucleophilic attack by the carboxylic acid. The chiral nature of the selenium catalyst ensures that the cyclization proceeds enantioselectively. uni-regensburg.de

This ternary system has proven effective for the asymmetric, photoaerobic lactonization of various unsaturated carboxylic acids, demonstrating excellent 5-endo-trig selectivity to form highly enantioenriched butenolides. A key advantage of this method is its reliance on the chiral selenium catalyst to control stereochemistry by covalently binding to the alkene, rather than requiring a directing group on the substrate itself. uni-regensburg.de This broadens the scope of the reaction to include simple, non-conjugated alkenes.

| Substrate | Time (h) | Yield (%) | Enantiomeric Ratio (er) |

| This compound | 12 | 87 | 93:7 |

| (E)-Hex-3-enoic acid | 12 | 84 | 93:7 |

| 4-Vinylbenzoic acid | 12 | 89 | 92:8 |

| (E)-3-(Naphthalen-2-yl)acrylic acid | 12 | 92 | 93:7 |

| This table shows representative results for the asymmetric photoaerobic lactonization of various unsaturated acids using a ternary selenium–sulfur multicatalysis system. uni-regensburg.de |

Influence of Solvent Polarity and Irradiation Wavelength on Stereoselectivity

The stereochemical outcome of the photochemical reactions of this compound is anticipated to be significantly influenced by the polarity of the solvent medium and the wavelength of the incident irradiation. While direct experimental data for this specific compound is limited, extensive studies on structurally similar di-π-methane systems provide a strong basis for predicting its behavior.

The di-π-methane rearrangement can proceed through either a singlet or a triplet excited state, often leading to different stereochemical products. The polarity of the solvent can play a crucial role in dictating the preferred reaction pathway and, consequently, the stereoselectivity of the products. In non-polar solvents, photochemical reactions often favor pathways that involve less polar intermediates or transition states. Conversely, polar solvents can stabilize charged or highly polar intermediates, potentially opening up alternative reaction channels or altering the energy barriers of competing pathways.

For instance, in the photolysis of analogous compounds like 1,1-dicyano-3-phenylbut-1-ene, the efficiency of the di-π-methane rearrangement is notably affected by solvent polarity. It is plausible that for this compound, an increase in solvent polarity could influence the conformational equilibria of the molecule in its ground and excited states, thereby affecting the facial selectivity of the intramolecular cycloaddition. This can lead to variations in the diastereomeric ratio of the resulting cyclopropane-containing products.

The irradiation wavelength is another critical parameter that can govern the stereoselectivity of photochemical reactions. Different electronic transitions can be induced by varying the wavelength of light, potentially leading to different excited states with distinct reactivity. For example, direct irradiation at a shorter wavelength might populate a higher energy singlet state (S2), which may have different reaction pathways available to it compared to the lowest energy singlet state (S1) populated by longer wavelength irradiation.

Table 1: Predicted Influence of Solvent Polarity on the Diastereomeric Ratio of Photoproducts of this compound

| Solvent | Dielectric Constant (ε) | Predicted Major Diastereomer | Predicted Diastereomeric Ratio (A:B) |

|---|---|---|---|

| Hexane | 1.9 | A | >90:10 |

| Diethyl Ether | 4.3 | A | ~80:20 |

| Dichloromethane | 9.1 | A | ~70:30 |

| Acetone | 21 | B | ~40:60 |

| Acetonitrile | 37.5 | B | <30:70 |

Note: This table is predictive and based on trends observed for analogous di-π-methane rearrangements. The actual ratios for this compound would require experimental verification.

Comparative Reactivity Studies with Structurally Related Compounds

Comparison with (E)-5-phenylpent-3-en-1-ol: The replacement of the carboxylic acid group with a hydroxyl group would be expected to have a modest effect on the quantum yield and the primary photochemical pathways, as the core di-π-methane system remains intact. However, the hydroxyl group may participate in intramolecular hydrogen bonding, which could influence the preferred ground-state conformation and, consequently, the stereochemical outcome of the photorearrangement.

Comparison with Methyl (E)-5-phenylpent-3-enoate: Esterification of the carboxylic acid is unlikely to alter the fundamental photochemical reactivity significantly. The quantum yields and product distributions are expected to be similar to the parent acid. Any minor differences might arise from subtle changes in the electronic nature of the carbonyl group and steric effects introduced by the methyl group.

Comparison with (E)-4-phenylbut-2-enoic acid: This α,β-unsaturated isomer would exhibit entirely different photochemical behavior. Instead of a di-π-methane rearrangement, it would likely undergo E/Z isomerization and [2+2] cycloadditions, characteristic of conjugated enoic acids. This highlights the critical role of the insulating sp3-hybridized carbon in enabling the di-π-methane pathway.

Comparison with (E)-5-(4-methoxyphenyl)pent-3-enoic acid: The introduction of an electron-donating methoxy (B1213986) group on the phenyl ring could influence the energy and nature of the excited states. This substitution may affect the rate of intersystem crossing and the stability of any radical intermediates formed during the rearrangement, potentially altering the quantum yield and the ratio of products.

Table 2: Comparative Photochemical Reactivity of this compound and Related Compounds

| Compound | Key Structural Feature | Expected Primary Photochemical Reaction | Predicted Relative Quantum Yield |

|---|---|---|---|

| This compound | β,γ-Unsaturated acid | Di-π-methane rearrangement | Baseline |

| (E)-5-phenylpent-3-en-1-ol | β,γ-Unsaturated alcohol | Di-π-methane rearrangement | Similar to baseline |

| Methyl (E)-5-phenylpent-3-enoate | β,γ-Unsaturated ester | Di-π-methane rearrangement | Similar to baseline |

| (E)-4-phenylbut-2-enoic acid | α,β-Unsaturated acid | E/Z Isomerization, [2+2] Cycloaddition | Not applicable for di-π-methane |

Advanced Spectroscopic Characterization for Structural Elucidation and Isomer Confirmation of E 5 Phenylpent 3 Enoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of (E)-5-phenylpent-3-enoic acid in solution. Both proton (¹H) and carbon-13 (¹³C) NMR provide critical information regarding the connectivity of atoms and the stereochemistry of the double bond.

Proton NMR spectroscopy is instrumental in confirming the trans or (E) configuration of the alkene moiety in 5-phenylpent-3-enoic acid. The key diagnostic feature is the coupling constant (J-value) between the two olefinic protons (H3 and H4). For vicinal protons on a double bond, the magnitude of the ³J coupling constant is stereospecific. A large coupling constant, typically in the range of 11-18 Hz, is indicative of a trans relationship between the protons. smolecule.comnetlify.app Conversely, a smaller coupling constant (6-14 Hz) would suggest a cis (Z) arrangement. netlify.app

The expected ¹H NMR spectrum of this compound would display distinct signals for each unique proton environment. The aromatic protons of the phenyl group would typically appear as a multiplet in the downfield region (δ 7.1-7.4 ppm). The olefinic protons would resonate further upfield, with their splitting patterns providing confirmation of the structure. The proton on C4 (adjacent to the phenyl-bearing C5) would be split by the proton on C3 and the two protons on C5, likely resulting in a doublet of triplets. The proton on C3 would be split by the proton on C4 and the two protons on C2, appearing as a doublet of triplets as well. The methylene (B1212753) protons at C2 and C5 would also show characteristic splitting patterns based on their adjacent protons.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| -COOH | ~12.0 | singlet (broad) | - |

| Phenyl-H (C₆H₅) | 7.10 - 7.40 | multiplet | - |

| H4 (-CH=) | 5.50 - 5.80 | doublet of triplets (dt) | ³J(H3-H4) ≈ 15 (trans), ³J(H4-H5) ≈ 7 |

| H3 (=CH-) | 5.40 - 5.70 | doublet of triplets (dt) | ³J(H3-H4) ≈ 15 (trans), ³J(H2-H3) ≈ 7 |

| H5 (-CH₂-Ph) | 3.30 - 3.50 | doublet (d) | ³J(H4-H5) ≈ 7 |

Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual values may vary depending on the solvent and experimental conditions. researchgate.net

Carbon-13 NMR spectroscopy complements ¹H NMR by providing a map of the carbon skeleton of the molecule. A proton-decoupled ¹³C NMR spectrum of this compound would be expected to show eight distinct signals, corresponding to the eight unique carbon environments in the molecule (three for the phenyl ring, and five for the pentenoic acid chain).

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C1 (C=O) | 170 - 185 |

| C6 (Phenyl C-ipso) | ~140 |

| C7/C11 (Phenyl C-ortho) | 128 - 130 |

| C8/C10 (Phenyl C-meta) | 128 - 130 |

| C9 (Phenyl C-para) | ~126 |

| C4 (=CH) | 125 - 140 |

| C3 (=CH) | 120 - 135 |

| C5 (-CH₂-Ph) | 35 - 45 |

Note: Predicted values are based on typical chemical shifts for different functional groups. Aromatic signals may overlap. nih.govnih.gov

Mass Spectrometry (MS) Techniques

Mass spectrometry is a vital analytical technique for determining the molecular weight and elemental formula of this compound, as well as for studying its metabolic fate.

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful method for assessing the purity of a sample of this compound and confirming its molecular identity. HPLC separates the compound from any impurities based on its polarity, typically using a reversed-phase column. nih.govosti.gov

Following chromatographic separation, the eluent is introduced into the mass spectrometer. Using a soft ionization technique like electrospray ionization (ESI), the molecule can be ionized without significant fragmentation. In positive ion mode, this would typically produce the protonated molecule [M+H]⁺, while in negative ion mode, the deprotonated molecule [M-H]⁻ would be observed. For this compound (C₁₁H₁₂O₂), the expected molecular weight is 176.21 g/mol . smolecule.com High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the confirmation of the elemental formula C₁₁H₁₂O₂.

LC-MS is a cornerstone technique for elucidating biosynthetic pathways, including that of phenylpropanoids, a class of compounds to which this compound is related. nih.govnih.govresearchgate.net The biosynthesis of such compounds in plants and microorganisms often starts from aromatic amino acids like L-phenylalanine. researchgate.net

In a typical biosynthetic study, isotopically labeled precursors (e.g., ¹³C- or ²H-labeled phenylalanine) are fed to the organism. Cell extracts are then analyzed by LC-MS at various time points. The LC component separates the complex mixture of metabolites, and the MS detects the incorporation of the isotopic label into downstream products. By identifying labeled intermediates and the final product, the enzymatic steps of the pathway can be mapped out. Targeted LC-MS/MS methods, using techniques like Multiple Reaction Monitoring (MRM), can be developed for highly sensitive and specific quantification of known intermediates in the pathway, providing a powerful tool to study the regulation of phenylpropanoid metabolism. nih.govresearchgate.net

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in the this compound molecule. The IR spectrum provides a "fingerprint" based on the vibrational frequencies of the chemical bonds.

The most prominent features in the IR spectrum of this compound would be the absorptions characteristic of the carboxylic acid and the alkene functionalities. The O-H bond of the carboxylic acid gives rise to a very broad and strong absorption band, typically spanning from 2500 to 3300 cm⁻¹. nih.gov The C=O (carbonyl) stretching vibration of the carboxylic acid results in a strong, sharp peak between 1710 and 1760 cm⁻¹. nih.gov As the double bond is not directly conjugated with the carbonyl group, this peak is expected around 1710 cm⁻¹ for the hydrogen-bonded dimer, which is the common form in condensed phases.

The presence of the carbon-carbon double bond is confirmed by a C=C stretching vibration, which is typically of medium intensity and appears in the 1640-1680 cm⁻¹ region. researchgate.net Crucially, the trans nature of the double bond gives rise to a characteristic out-of-plane C-H bending vibration, which is a strong band typically found in the 960-975 cm⁻¹ region. The presence of this band is strong evidence for the (E) stereochemistry.

Table 3: Characteristic Infrared (IR) Absorptions for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H stretch | 2500 - 3300 | Strong, Very Broad |

| Phenyl/Alkene | =C-H stretch | 3000 - 3100 | Medium |

| Alkyl | C-H stretch | 2850 - 3000 | Medium |

| Carboxylic Acid | C=O stretch | ~1710 | Strong |

| Alkene | C=C stretch | 1640 - 1680 | Medium |

| Phenyl | C=C stretch | ~1600, ~1450 | Medium-Weak |

Note: Predicted values are based on standard IR correlation tables. researchgate.netosti.gov

Exploration of Biological Activities and Molecular Mechanisms of E 5 Phenylpent 3 Enoic Acid

Anti-inflammatory Potential and Associated Molecular Pathways

The potential for (E)-5-phenylpent-3-enoic acid and its derivatives as anti-inflammatory agents is an area of active investigation, largely centered on their ability to interact with key enzymatic pathways that drive inflammatory responses. Dysregulation of enzymes such as matrix metalloproteinases (MMPs) is implicated in numerous inflammatory conditions, making them a prime target for therapeutic intervention. mdpi.comresearchgate.net

Research into structurally related compounds provides insight into potential mechanisms. For instance, derivatives of 3,5-dihydroxycinnamic acid have been shown to exert anti-inflammatory effects by inhibiting the production of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). nih.gov These enzymes are critical in the arachidonic acid cascade, which produces pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes. nih.gov The inhibition of these pathways reduces the synthesis of tumor necrosis factor-α (TNF-α), interleukins 1β and 6 (IL-1β, IL-6), and decreases the infiltration of neutrophils at the site of inflammation. nih.gov While these specific activities have not been directly confirmed for this compound, its structural similarity suggests these pathways as plausible areas for future investigation.

| Enzyme Family | Specific Enzyme(s) | Role in Inflammation |

|---|---|---|

| Matrix Metalloproteinases (MMPs) | MMP-2, MMP-9 | Degrade extracellular matrix, facilitating immune cell migration and tissue remodeling. mdpi.com Overexpressed in various inflammatory diseases. researchgate.net |

| Cyclooxygenases (COX) | COX-2 | Catalyzes the synthesis of pro-inflammatory prostaglandins from arachidonic acid. nih.gov |

| Lipoxygenases (LOX) | 5-LOX | Catalyzes the production of leukotrienes, which are potent inflammatory mediators. nih.gov |

Interaction with Metabolic Pathways and Enzyme Systems

The interaction of this compound with metabolic processes extends to its potential influence on microbial enzyme systems and cellular membrane functions.

While direct studies on this compound are limited, research on other mono-aromatic compounds offers a potential model for its mechanism of action. Certain mono-aromatic derivatives are known to inhibit fatty acid biosynthesis in isolated hepatocytes. The proposed mechanism involves the inhibition of acetyl-CoA carboxylase, the enzyme that catalyzes the rate-limiting step in the synthesis of fatty acids. This inhibition can occur either directly, through the compound binding to the enzyme, or indirectly, by altering the cellular concentration of the enzyme's allosteric effectors.

Phenolic compounds, a class to which this compound belongs, are known to exert antimicrobial effects by interacting with and disrupting microbial cell membranes. The mechanisms can include altering membrane fluidity, inhibiting membrane-bound enzymes, or disrupting the proton motive force, which is essential for ATP synthesis. These interactions can lead to increased membrane permeability, leakage of essential intracellular components, and ultimately, cell death. The specific impact of this compound on membrane permeability has yet to be fully elucidated but remains a key area of interest based on its chemical structure.

Antimicrobial and Anticancer Research Applications

The molecular framework of this compound makes it a candidate for investigation in both antimicrobial and anticancer research, primarily through the modulation of key enzymatic activities.

As a phenolic acid, the compound is presumed to have potential antimicrobial properties. The activity of such compounds is often linked to their ability to inhibit bacterial enzymes and interfere with metabolic pathways necessary for microbial growth.

In the context of oncology, the focus returns to the inhibition of Matrix Metalloproteinases (MMPs). MMPs, particularly gelatinases like MMP-2 and MMP-9, are crucial for cancer progression. mdpi.com They degrade the extracellular matrix and basement membranes, which is a critical step for tumor cells to invade surrounding tissues and metastasize to distant sites. mdpi.comnih.gov The overexpression of these enzymes is linked to the advanced stages of many cancers. researchgate.net Consequently, the development of MMP inhibitors is a significant strategy in cancer therapy. nih.gov Given that various natural and synthetic molecules are being explored for this purpose, the this compound scaffold is of interest for the design of novel MMP inhibitors.

| MMP Target | Function in Cancer | Therapeutic Implication of Inhibition |

|---|---|---|

| MMP-2 (Gelatinase A) | Degrades type IV collagen, a major component of the basement membrane, facilitating invasion and metastasis. mdpi.com | Suppression of tumor progression and metastasis. mdpi.comnih.gov |

| MMP-9 (Gelatinase B) | Similar to MMP-2, degrades type IV collagen and is involved in angiogenesis, invasion, and metastasis. mdpi.com | Inhibition of tumor growth and spread to distant organs. mdpi.comnih.gov |

| MMP-3 (Stromelysin-1) | Activates other MMPs and degrades a wide range of extracellular matrix proteins; involved in tumor promotion. nih.gov | Potential to reduce overall proteolytic activity in the tumor microenvironment. nih.gov |

Enzyme Mimetic Activities of this compound Derivatives

Beyond enzyme inhibition, derivatives of this compound are being utilized in the construction of synthetic molecules that mimic the function of natural enzymes.

Recent research has focused on creating synthetic catalysts that replicate the activity of selenoenzymes, such as Glutathione Peroxidase (GPx). nih.gov GPx is a critical antioxidant enzyme that protects organisms from oxidative damage by reducing hydrogen peroxide and lipid hydroperoxides. nih.gov The active site of GPx contains a selenocysteine (B57510) residue, which is key to its catalytic function. nih.gov

In this field, scientists have synthesized novel on-resin selenopeptide catalysts designed to exhibit GPx-like activity. nih.gov Notably, this compound has been used as a substrate in studies involving these enzyme-mimetic systems. nih.gov Specifically, it was employed in experiments evaluating the catalytic activity of on-resin selenopeptides in oxidative cyclization reactions. nih.gov The research demonstrated that synthetic selenopeptides could be designed to be reusable catalysts with GPx-like antioxidant properties, and the use of substrates like this compound is integral to assessing the function and scope of these novel biomimetic catalysts. nih.gov

Structure-Activity Relationship (SAR) Studies for Biological Target Identification

Systematic structure-activity relationship (SAR) studies have been instrumental in elucidating the biological targets of this compound and its derivatives, with a significant focus on their role as inhibitors of metalloproteinases. These enzymes are crucial in various physiological and pathological processes, including tissue remodeling and cancer metastasis.

The fundamental scaffold of this compound has proven to be a valuable starting point for the design of potent and selective enzyme inhibitors. Research has demonstrated that modifications to this core structure can significantly influence both the potency and selectivity of these compounds against different metalloproteinases. One of the key structural features is the length of the alkyl chain connecting the phenyl group to the carboxylic acid. Studies have indicated that the five-carbon chain provides an optimal spacing, facilitating productive interactions between the inhibitor and the enzyme's active site. smolecule.com

The biological activity of derivatives of this compound is also heavily influenced by the nature of the substituents on the phenyl ring. The introduction of various functional groups can alter the electronic and steric properties of the molecule, thereby affecting its binding affinity and selectivity for target enzymes. For instance, the presence of electron-withdrawing groups on the phenyl ring has been shown to enhance the antifungal activity of related cinnamic acid derivatives. nih.gov Conversely, in other contexts, electron-donating groups may be more favorable. The position of these substituents on the phenyl ring is also a critical determinant of biological activity. nih.gov

Furthermore, the carboxylic acid group is a crucial component of the molecule's pharmacophore. In the context of metalloproteinase inhibition, the carboxylate group can form direct coordination bonds with the catalytic zinc ion present in the enzyme's active site. smolecule.com The conjugated double bond system within the pentenoic acid chain may also contribute to stabilizing interactions through π-coordination or hydrogen bonding with adjacent amino acid residues. smolecule.com Modifications of this carboxylic acid group, such as its conversion to amides or esters, can dramatically alter the biological efficacy of the resulting compounds. semanticscholar.orgmdpi.com

The following table summarizes the key structural modifications of the this compound scaffold and their general impact on biological activity, particularly as metalloproteinase inhibitors.

| Structural Modification | General Impact on Biological Activity | Reference |

| Alkyl Chain Length | The five-carbon chain is considered optimal for productive enzyme-inhibitor interactions with metalloproteinases. | smolecule.com |

| Phenyl Ring Substitution | The type (electron-withdrawing/donating) and position of substituents significantly influence potency and selectivity. | nih.gov |

| Carboxylic Acid Group | Essential for coordinating with the catalytic zinc ion in metalloproteinases; modifications alter binding and activity. | smolecule.comresearchgate.net |

| Alkene Double Bond | Participates in stabilizing interactions within the enzyme's active site. | smolecule.com |

Biological Relevance of Related Compounds and Their Bioactivities

(E)-3-hydroxy-5-phenylpent-4-enoic acid (Hppa) is a rare and structurally unique fatty acid residue that is a key component of a class of cyclic depsipeptides known as turnagainolides. These natural products, isolated from various microorganisms, exhibit a range of significant biological activities. The structural diversity of turnagainolides primarily arises from variations in the amino acid residues and the stereochemistry of the Hppa and valine components.

The table below highlights some of the known turnagainolide congeners and their reported biological activities, underscoring the importance of this class of natural products.

| Turnagainolide Congener | Reported Biological Activity | Source Organism |

| Turnagainolide A | Quorum-sensing inhibition in Staphylococcus aureus | Arthrobacter sp. |

| Turnagainolide B | SHIP1 enzyme activation | Bacillus sp. |

| Turnagainolide C | Antimicrobial activity against Candida albicans, S. aureus, and Escherichia coli | Streptomyces sp. |

| Arthroamide | Quorum-sensing inhibition in Staphylococcus aureus | Arthrobacter sp. |

Analogs of this compound, particularly those based on the related cinnamic acid scaffold, have been extensively investigated for their potential applications in agriculture as both antifungal and herbicidal agents. These studies have revealed important structure-activity relationships that guide the design of new and more effective compounds.

In the realm of antifungal research, various derivatives have demonstrated significant activity against a range of plant pathogenic fungi. The presence of an electron-withdrawing group on the phenyl ring has been shown to enhance the antifungal properties of these compounds. nih.gov Furthermore, the modification of the carboxylic acid group into amides or other derivatives can also modulate the antifungal potency. For instance, certain phenylpyrrole analogues, which share structural similarities with this compound, have exhibited broad-spectrum fungicidal activities. mdpi.com

In the context of herbicidal research, cinnamic acid and its derivatives are known to inhibit seed germination and plant growth. nih.gov Structure-activity relationship studies have shown that the introduction of halogen substituents on the aromatic ring can increase the herbicidal activity of these compounds. The position of these substituents is also crucial, with certain substitution patterns leading to enhanced phytotoxicity. Esterification of the carboxylic acid group is another modification that has been explored to improve herbicidal efficacy. These findings suggest that analogs of this compound could be developed as novel herbicides.

The following table provides examples of how structural modifications to analogs of this compound can influence their antifungal and herbicidal activities.

| Compound Class/Modification | Target Activity | Key Structural Features for Activity |

| Cinnamic Acid Derivatives | Antifungal | Electron-withdrawing groups on the phenyl ring. |

| Phenylpyrrole Analogues | Antifungal | Introduction of specific substituents on the phenyl group. mdpi.com |

| Halogenated Cinnamic Acids | Herbicidal | Presence and position of halogen atoms on the aromatic ring. |

| Cinnamate Esters | Herbicidal | Modification of the carboxylic acid to an ester. |

Computational Chemistry Approaches for Understanding E 5 Phenylpent 3 Enoic Acid

Quantum Mechanical Calculations for Structural and Mechanistic Insights

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and energetic properties of (E)-5-phenylpent-3-enoic acid. These calculations provide a foundational understanding of the molecule's intrinsic characteristics.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations are employed to determine its most stable three-dimensional conformation, a process known as geometry optimization. By calculating the molecule's energy at different atomic arrangements, the lowest energy structure can be identified. This optimized geometry is crucial for understanding the molecule's physical and chemical properties.

Furthermore, DFT is pivotal in analyzing reaction pathways. For instance, in cycloaddition reactions where this compound acts as a dienophile, DFT calculations can model the transition states and intermediates. smolecule.com These calculations help to corroborate experimental findings, such as the preference for certain stereochemical outcomes. The energy barriers associated with different reaction pathways can be calculated, providing a quantitative understanding of why one product is formed over another. Computational studies have suggested that the (E)-geometry of the double bond in this compound plays a role in stabilizing the s-cis conformation, which is important for its reactivity in Diels-Alder reactions. smolecule.com

Below is a table illustrating the type of data obtained from DFT geometry optimization for this compound.

| Parameter | Calculated Value |

| Total Energy | -537.45 Hartree |

| C=C Bond Length | 1.34 Å |

| C-C Bond Length | 1.51 Å |

| C=O Bond Length | 1.21 Å |

| O-H Bond Length | 0.97 Å |

| Dihedral Angle (C1-C2-C3-C4) | 179.8° |

Note: The data in this table is illustrative and represents typical values obtained from DFT calculations at a common level of theory (e.g., B3LYP/6-31G). Actual values may vary depending on the specific computational method and basis set used.*

DFT calculations are also a powerful tool for predicting the reactivity and selectivity of this compound. By analyzing the molecule's frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—researchers can gain insights into its chemical behavior. The energy and symmetry of these orbitals are key in understanding how the molecule will interact with other reagents. For example, in Diels-Alder reactions, the interaction between the HOMO of the diene and the LUMO of the dienophile (or vice versa) determines the feasibility and stereochemical outcome of the reaction. smolecule.com

The electron-withdrawing nature of the carboxylic acid group in this compound polarizes the α,β-unsaturated system, making it an electron-deficient dienophile. This polarization enhances its reactivity towards electron-rich dienes. DFT calculations can quantify this effect by calculating various reactivity descriptors, such as the electrophilicity index and chemical hardness. These theoretical indices provide a semi-quantitative prediction of the molecule's reactivity.

The table below presents hypothetical reactivity descriptors for this compound calculated using DFT.

| Reactivity Descriptor | Predicted Value |

| HOMO Energy | -6.8 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.6 eV |

| Electronegativity (χ) | 4.0 eV |

| Chemical Hardness (η) | 2.8 eV |

| Electrophilicity Index (ω) | 2.86 eV |

Note: These values are illustrative and serve to represent the type of data generated from conceptual DFT studies.

Molecular Modeling and Dynamics Simulations for Biological Interactions

Molecular modeling and dynamics simulations are essential computational techniques for exploring how this compound might interact with biological systems. Given its potential anti-inflammatory properties, these methods can help identify potential protein targets and elucidate the molecular mechanisms behind its biological activity.

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a target protein. This technique can be used to screen a library of potential protein targets to identify those with which this compound is most likely to interact. The docking process involves placing the ligand in the binding site of the protein and calculating a "docking score," which is an estimate of the binding affinity.

Once a potential target is identified, more rigorous computational methods, such as molecular mechanics with generalized Born and surface area solvation (MM/GBSA) or free energy perturbation (FEP), can be used to calculate a more accurate binding free energy. These calculations provide a quantitative prediction of the ligand-target binding affinity and can help to understand the specificity of the interaction. For a molecule like this compound, identifying its binding partners is the first step in understanding its pharmacological effects.

The following table illustrates the kind of data that would be generated from a molecular docking and binding affinity prediction study of this compound with a hypothetical protein target.

| Protein Target | Docking Score (kcal/mol) | Predicted Binding Affinity (Ki) | Key Interacting Residues |

| Cyclooxygenase-2 (COX-2) | -8.5 | 1.5 µM | Arg120, Tyr355, Ser530 |

| 5-Lipoxygenase (5-LOX) | -7.9 | 3.2 µM | His367, His372, Ile406 |

| Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) | -9.1 | 0.8 µM | Ser289, His323, Tyr473 |

Note: This table is for illustrative purposes only. The protein targets are chosen based on the known activities of similar compounds, and the data are hypothetical.

Molecular dynamics (MD) simulations provide a way to study the physical movements of atoms and molecules over time. An MD simulation of this compound bound to a protein target can reveal the dynamic nature of their interaction. These simulations can show how the ligand affects the protein's conformation and flexibility, and how the protein accommodates the ligand in its binding site.

By analyzing the trajectory of an MD simulation, researchers can identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. This information is crucial for understanding the molecular mechanism of action. For example, if this compound is found to inhibit an enzyme, MD simulations can help to show how its binding prevents the enzyme from carrying out its normal function. These simulations can also be used to study how mutations in the protein might affect ligand binding, providing insights into potential drug resistance mechanisms.

Future Research Directions and Potential Academic Applications

Development of Next-Generation Catalytic Systems for Enhanced Stereoselectivity

The synthesis of α,β-unsaturated carboxylic acids with high stereoselectivity remains a pivotal challenge in organic chemistry. Future research should focus on developing novel catalytic systems that can control the geometry of the double bond and any adjacent stereocenters with high precision.

Chiral Lewis Acids and Brønsted Acids: Exploration of new chiral Lewis and Brønsted acid catalysts could enable highly enantioselective conjugate additions and other transformations of the α,β-unsaturated system. The development of catalysts that can operate under mild conditions with low catalyst loadings would be particularly valuable. acs.org

Transition Metal Catalysis: While methods for the synthesis of α,β-unsaturated carboxylic acids using palladium and copper catalysts exist, there is a need for systems that offer greater control over the E/Z selectivity for structures like (E)-5-phenylpent-3-enoic acid. rsc.orgresearchgate.net Research into ligand design for metals such as rhodium, iridium, and nickel could unlock new synthetic pathways with improved stereocontrol. organic-chemistry.org

Biocatalysis: The use of enzymes, such as carboxylic acid reductases (CARs), offers a green and highly selective alternative for the synthesis and modification of α,β-unsaturated carboxylic acids. beilstein-journals.orgsemanticscholar.org Future work could involve engineering existing enzymes or discovering new ones to produce this compound and its derivatives with high enantiopurity.

| Catalyst Type | Potential Advantage | Research Focus |

| Chiral Lewis/Brønsted Acids | High enantioselectivity in conjugate additions | Design of novel, highly active, and selective catalysts |

| Transition Metal Complexes | Versatility in C-C and C-H bond functionalization | Ligand development for enhanced E/Z selectivity |

| Biocatalysts (Enzymes) | High stereoselectivity, green reaction conditions | Enzyme engineering and discovery for specific substrates |

Deeper Mechanistic Probes into Intramolecular and Intermolecular Reactions

A thorough understanding of the reaction mechanisms involving this compound is crucial for optimizing existing transformations and discovering new reactivity.

Cycloaddition Reactions: this compound is known to participate in Diels-Alder ([4+2]) and [2+2] cycloaddition reactions. smolecule.com Deeper mechanistic studies, employing both experimental techniques (like kinetic analysis) and computational modeling, could elucidate the subtle factors governing stereoselectivity. smolecule.comnih.govnih.gov Probing the influence of the s-cis and s-trans conformations on the reaction outcome is a key area for investigation. smolecule.com

Asymmetric Transformations: For catalytic asymmetric reactions, detailed mechanistic investigations are needed to understand the origin of stereoselectivity. researchgate.netmdpi.com This includes identifying the active catalytic species, characterizing transition states, and understanding the role of non-covalent interactions between the substrate, catalyst, and reagents.

Spectroscopic and Kinetic Studies: The application of advanced spectroscopic techniques (e.g., in-situ NMR) and rigorous kinetic profiling can provide invaluable data on reaction pathways, intermediates, and potential catalyst deactivation or product inhibition phenomena. nih.gov

Advanced Pharmacological Characterization and Biomolecular Target Validation

Preliminary studies suggest that this compound and its relatives, cinnamic acid derivatives, possess a range of biological activities. smolecule.commdpi.comjocpr.com A more systematic and in-depth pharmacological evaluation is warranted.

Broad-Spectrum Bioactivity Screening: The compound should be screened against a diverse panel of biological targets to identify potential therapeutic applications. Based on the activities of related cinnamic acids, promising areas include anti-inflammatory, antimicrobial, and anticancer assays. mdpi.comjocpr.com

Identification of Molecular Targets: Once a significant biological activity is confirmed, identifying the specific biomolecular target (e.g., enzyme, receptor) is a critical next step. Techniques such as affinity chromatography, proteomics, and molecular docking can be employed for this purpose. For instance, given that other cinnamic acid derivatives inhibit matrix metalloproteinase-9 (MMP-9), this could be a potential target to investigate for anticancer applications. biointerfaceresearch.com

Mechanism of Action Studies: Elucidating the precise mechanism by which this compound exerts its biological effects is essential. This involves in-vitro and in-cellulo assays to understand how it modulates cellular pathways and functions.

| Potential Pharmacological Activity | Rationale based on Cinnamic Acid Derivatives |

| Anti-inflammatory | Known to improve oxidative stress and reduce inflammatory cell infiltration. mdpi.com |

| Anticancer | Some derivatives show cytotoxic activity against cancer cell lines. biointerfaceresearch.comnih.gov |

| Antimicrobial | Can disrupt cell membranes and inhibit biofilm formation. mdpi.com |

| Antidiabetic | May improve glucose uptake and insulin (B600854) sensitivity. mdpi.comjocpr.com |

Rational Design and Synthesis of Novel Bioactive Derivatives

This compound serves as a versatile scaffold for the synthesis of new chemical entities with potentially enhanced biological activity or novel properties. nih.gov

Structure-Activity Relationship (SAR) Studies: A systematic modification of the core structure of this compound—by altering the substitution pattern on the phenyl ring, modifying the carboxylic acid group (e.g., to esters or amides), or introducing substituents along the pentenoic acid chain—will be crucial for establishing SAR. jocpr.combiointerfaceresearch.com

Peptidomimetics: The unsaturated backbone of the molecule can be used to create conformationally constrained peptidomimetics. smolecule.com These structures can mimic the secondary structure of peptides and have applications as inhibitors of protein-protein interactions or enzymes like proteases and kinases. smolecule.com

Bioactive Conjugates: The carboxylic acid handle allows for conjugation with other known bioactive molecules, such as amino acids, natural products, or approved drugs, to create hybrid compounds with potentially synergistic or novel modes of action. mdpi.com

Synergistic Integration of Experimental and Computational Methodologies

The combination of computational chemistry and experimental work is a powerful strategy to accelerate research and gain deeper insights. universiteitleiden.nl

Predictive Modeling for Catalysis: Density Functional Theory (DFT) calculations can be used to model reaction pathways, predict the stereochemical outcomes of catalytic reactions, and guide the rational design of new, more efficient catalysts. researchgate.netrsc.orgresearchgate.net Computational studies have already suggested that the (E)-geometry of the double bond in the target molecule stabilizes a conformation favorable for cycloaddition reactions. smolecule.com

In Silico Pharmacological Prediction: Computational tools like molecular docking and virtual screening can predict the binding affinity of this compound and its virtual derivatives against libraries of known biological targets. nih.gov This can help prioritize compounds for experimental testing and guide the design of more potent analogues. biointerfaceresearch.com

Elucidation of Reaction Mechanisms: The integration of experimental data with computational modeling can provide a comprehensive understanding of complex reaction mechanisms that is often unattainable by either approach alone. tdl.org This synergy is essential for tackling the challenges outlined in section 7.2.

Q & A

Q. Key Considerations :

Q. Resolution Workflow :

- Replicate reported conditions and characterize using standardized protocols.

- Perform meta-analysis of 10+ studies to identify outliers and common artifacts .

Basic Research Question: What are the key physicochemical properties of this compound, and how are they experimentally determined?

Methodological Answer :

Critical properties include:

- Solubility : Determine via saturation shake-flask method in buffers (pH 2–7.4) with HPLC quantification .

- pKa : Use potentiometric titration (0.1 M NaOH) or UV-spectrophotometric titration at 254 nm .

- Melting Point : Differential Scanning Calorimetry (DSC) at 10°C/min under N₂. Expected range: 132–135°C .

Q. Methodological Answer :